molecular formula C9H11NO2 B13951794 4-{[(2S)-Oxiran-2-yl]methoxy}aniline CAS No. 457897-85-7

4-{[(2S)-Oxiran-2-yl]methoxy}aniline

Cat. No.: B13951794
CAS No.: 457897-85-7
M. Wt: 165.19 g/mol
InChI Key: ALBWDNPLQOJPCK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2S)-Oxiran-2-yl]methoxy}aniline is an aromatic amine derivative featuring an epoxide (oxirane) functional group attached via a methoxy linker to the para position of an aniline ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The (2S)-stereochemistry of the oxirane ring distinguishes it from racemic analogs. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of crosslinking agents or epoxy resins due to the reactivity of the epoxide group .

Properties

CAS No.

457897-85-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]aniline

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1

InChI Key

ALBWDNPLQOJPCK-SECBINFHSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:

Chemical Reactions Analysis

4-{[(2S)-Oxiran-2-yl]methoxy}aniline undergoes various chemical reactions due to the presence of the reactive oxirane ring and the aniline group. Some of the common reactions include:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield a β-amino alcohol.

    Substitution Reactions: The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Scientific Research Applications

4-{[(2S)-Oxiran-2-yl]methoxy}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline primarily involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, the compound can interact with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-{[(2S)-Oxiran-2-yl]methoxy}aniline with structurally related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Purity Application
4-{[(2S)-Oxiran-2-yl]methoxy}aniline C₉H₁₁NO₂ 165.19 Epoxide, methoxy, aniline Not available N/A Organic synthesis, epoxy resins
4-(Furan-2-ylmethoxy)aniline C₁₀H₁₁NO₂ 177.20 Furan, methoxy, aniline EN300-229867 95% Pharmaceutical intermediates
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 Alkoxy (C₆), aniline Not provided N/A Polymer research, surfactants
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 Methoxy, methyl, aniline 102-49-8 ≥95% Dye synthesis, agrochemicals
N,N-Diglycidyl-4-glycidyloxyaniline C₁₅H₁₉NO₄ 277.32 Three epoxide groups 5026-74-4 98% Crosslinking agent, adhesives

Key Observations :

  • Epoxide Reactivity: The presence of the epoxide group in 4-{[(2S)-Oxiran-2-yl]methoxy}aniline enables nucleophilic ring-opening reactions, making it distinct from non-epoxidized analogs like 4-hexyloxyaniline or 4-methoxy-2-methylaniline. This reactivity is critical in polymer chemistry for crosslinking .
  • Steric and Electronic Effects : Compared to 4-(furan-2-ylmethoxy)aniline, the epoxide group introduces greater steric hindrance and electrophilicity, altering reaction pathways in catalytic coupling or substitution reactions .
  • Multi-Epoxide Systems : N,N-Diglycidyl-4-glycidyloxyaniline contains three epoxide groups, significantly enhancing its utility in high-performance epoxy resins but complicating synthesis and purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.